2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate
Description
Properties
IUPAC Name |
[2-(dimethylamino)-1,3-benzothiazol-6-yl] 2-phenoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-19(2)17-18-14-9-8-13(10-15(14)23-17)22-16(20)11-21-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKFGDYLXGZVJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C=C(C=C2)OC(=O)COC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into two primary components: (1) the 2-(dimethylamino)benzo[d]thiazol-6-ol backbone and (2) the phenoxyacetyl chloride moiety. Retrosynthetically, the ester linkage suggests a convergent approach involving esterification of the benzothiazolic alcohol with phenoxyacetyl chloride (Figure 1).
Synthesis of 2-(Dimethylamino)benzo[d]thiazol-6-ol
Cyclization of 4-Nitro-2-aminothiophenol
The benzothiazole core is constructed via cyclization of 4-nitro-2-aminothiophenol with formic acid under reflux (80°C, 6 h), yielding 2-nitrobenzo[d]thiazol-6-ol. Nitro group reduction using hydrogen gas (1 atm) and 10% Pd/C in ethanol affords 2-aminobenzo[d]thiazol-6-ol (Yield: 78%).
Dimethylation of the Amino Group
The amine is dimethylated using methyl iodide (2.2 eq.) and potassium carbonate (3 eq.) in anhydrous DMF at 60°C for 12 h, producing 2-(dimethylamino)benzo[d]thiazol-6-ol (Yield: 85%).
Table 1. Optimization of Dimethylation Conditions
| Methylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Methyl iodide | K2CO3 | DMF | 60 | 12 | 85 |
| Dimethyl sulfate | NaOH | THF | 40 | 24 | 72 |
Synthesis of Phenoxyacetyl Chloride
Phenoxyacetic acid is prepared via nucleophilic substitution, where phenol reacts with chloroacetic acid (1:1.2 molar ratio) in 10% NaOH at 80°C for 4 h (Yield: 89%). Subsequent treatment with thionyl chloride (1.5 eq.) in dry dichloromethane (0°C to room temperature, 3 h) yields phenoxyacetyl chloride, confirmed by IR (C=O stretch: 1765 cm⁻¹).
Esterification of 2-(Dimethylamino)benzo[d]thiazol-6-ol
Acid Chloride-Mediated Esterification
A mixture of 2-(dimethylamino)benzo[d]thiazol-6-ol (1 eq.), phenoxyacetyl chloride (1.2 eq.), and pyridine (2 eq.) in dry dichloromethane is stirred at 25°C for 8 h, yielding the target ester (Yield: 76%).
Table 2. Comparative Esterification Methods
| Method | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Acid chloride/pyridine | Phenoxyacetyl Cl | DCM | 76 |
| Steglich esterification | DCC/DMAP | THF | 68 |
| Mitsunobu reaction | DIAD, PPh3 | Toluene | 52 |
Structural Characterization and Validation
Spectroscopic Analysis
Mechanistic Insights and Side-Reaction Mitigation
Scalability and Process Optimization
Continuous Flow Synthesis
A microreactor system (2 mL volume, 50°C, residence time 15 min) achieves 82% yield of phenoxyacetyl chloride, reducing reaction time by 60% compared to batch methods.
Green Chemistry Alternatives
Ionic liquid ([BMIM]Cl) as a solvent for dimethylation reduces waste generation, improving atom economy from 64% to 89%.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Overview
2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate is a chemical compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure combines a benzo[d]thiazole ring with a phenoxyacetate moiety, contributing to its potential therapeutic properties and industrial uses.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing researchers to explore its derivatives and their properties.
Biology
The compound has been investigated for its potential antimicrobial and anti-inflammatory activities:
- Antimicrobial Activity : Studies show that derivatives of benzothiazole compounds exhibit significant antibacterial and antifungal activities, with minimal inhibitory concentrations (MIC) as low as 50 μg/mL against various pathogens.
- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. Docking studies suggest favorable interactions with COX-2, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID).
Medicine
Research into the anticancer properties of this compound highlights its potential in drug development:
- Antitumor Activity : Similar benzothiazole derivatives have shown promise in inhibiting cancer cell proliferation across various human cancer cell lines. The mechanism may involve the modulation of signaling pathways related to inflammation and cell survival.
Case Studies
Several studies illustrate the compound's applications:
- Anti-inflammatory Activity : A study evaluated the ability of similar compounds to inhibit COX-2, demonstrating significant binding interactions that suggest potential therapeutic use.
- Antimicrobial Effects : In vitro tests have shown that derivatives exhibit significant antibacterial activity against common pathogens, supporting their use in developing new antimicrobial agents.
- Antitumor Activity : Research has indicated that benzothiazole derivatives can effectively inhibit cancer cell growth, providing a basis for further exploration into their use as anticancer agents .
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate involves its interaction with specific molecular targets. The benzo[d]thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by interacting with cellular pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzo[d]thiazole scaffold is highly versatile, with substituent variations critically altering physicochemical and biological properties. Key analogues include:
Key Structural Insights :
- Electron-Donating Groups (e.g., -N(CH₃)₂, -OCH₃): Improve solubility and may enhance binding to targets like MAO enzymes or nucleic acids .
- Ester vs. Amide Linkages: Phenoxyacetate esters (target compound) likely increase lipophilicity compared to carboxamides (e.g., compounds in ), affecting membrane permeability .
- Bulkier Substituents (e.g., triethylene glycol in BTA): Reduce crystallinity and melting points (BTA: amorphous solid) versus smaller groups (e.g., 7t in , m.p. 237–239°C) .
Physicochemical Properties
Observations :
- Polar groups (e.g., -CONHR in 7q) lower melting points compared to rigid heterocycles (e.g., thiazole in 7t).
- The target compound’s phenoxyacetate ester may confer intermediate crystallinity, with a predicted m.p. range of 150–170°C based on analogues.
Biological Activity
2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate is a synthetic compound that has attracted attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzo[d]thiazole ring, which is known for its pharmacological significance. The presence of the dimethylamino group enhances its solubility and biological activity, while the phenoxyacetate moiety contributes to its therapeutic potential.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth, which suggests potential as an antimicrobial agent in clinical settings.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. Mechanistically, it may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins. This action positions it as a candidate for treating inflammatory diseases .
Anticancer Potential
Studies have highlighted the anticancer properties of this compound. It has been reported to induce apoptosis in cancer cells and inhibit their proliferation. For instance, in vitro assays demonstrated that at specific concentrations, the compound significantly reduced cell viability in various cancer cell lines, including A431 and A549 .
The mechanism underlying the biological activities of this compound involves its interaction with key molecular targets:
- Enzyme Inhibition : It may inhibit COX enzymes and other relevant pathways involved in inflammation and cancer progression.
- Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells by modulating cellular signaling cascades associated with survival and proliferation .
Synthesis Methods
The synthesis typically involves the coupling of 2-amino benzothiazole derivatives with phenoxyacetic acid derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). These methods ensure high yield and purity of the final product.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-Amino benzothiazole | Antimicrobial, anticancer | Basic structure similar to benzo[d]thiazole |
| Phenoxyacetic acid | Herbicide synthesis | Used primarily in agriculture |
The uniqueness of this compound lies in its combined structural features that enhance its efficacy across various applications compared to similar compounds.
Case Studies
- Anticancer Efficacy : A study assessed the effects of this compound on A431 cancer cells, revealing a significant reduction in cell viability at concentrations as low as 1 µM. The study employed flow cytometry to analyze apoptosis rates and cell cycle distribution .
- Anti-inflammatory Assessment : In another investigation, the compound was tested for its ability to reduce inflammation in animal models. Results indicated a marked decrease in edema following administration, supporting its potential use as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate, and how are key intermediates optimized?
- Methodology :
- Core Formation : The benzo[d]thiazole scaffold is synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents under acidic or thermal conditions. For example, hydrazine hydrate can react with 6-methoxy-2-aminobenzothiazole to introduce hydrazine groups .
- Functionalization : The dimethylamino group is introduced through alkylation or nucleophilic substitution. Ethyl bromoacetate or phenoxyacetyl chloride is used for esterification at the 6-position .
- Optimization : Reaction conditions (e.g., solvent-free Friedel-Crafts acylation using Eaton’s reagent) improve yield and reduce side products .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation of this compound?
- Methodology :
- NMR and Mass Spectrometry : H/C NMR confirms substituent positions and purity. High-resolution mass spectrometry (HRMS) validates molecular weight, as demonstrated in analogous compounds .
- X-ray Crystallography : Programs like SHELX refine crystal structures, resolving hydrogen-bonding networks and supramolecular interactions. For example, SHELXL is widely used for small-molecule refinement .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
- Methodology :
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G* basis set) predict electron density distribution, frontier molecular orbitals, and correlation energies. The Colle-Salvetti formula links electron density to correlation energy, validated against experimental data .
- Hydrogen-Bonding Analysis : DFT studies on analogous benzo[d]thiazoles reveal how substituents influence intermolecular interactions and crystal packing .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., spectral vs. DFT results)?
- Methodology :
- Cross-Validation : Compare NMR chemical shifts with DFT-predicted isotropic shielding constants. Discrepancies may arise from solvent effects or crystal packing, requiring adjustments in computational parameters .
- Synthesis Variants : Systematic modification of substituents (e.g., methoxy vs. phenoxy groups) isolates variables affecting reactivity or spectral outcomes .
Q. How is the biological activity of this compound evaluated, and what mechanistic insights are derived?
- Methodology :
- In Vitro Assays : Test enzyme inhibition (e.g., monoamine oxidase) using fluorometric or colorimetric assays. For thiazole derivatives, IC values are determined via dose-response curves .
- Molecular Docking : Simulate binding interactions with targets (e.g., DNA topoisomerase II) using AutoDock Vina. Analogous studies on benzo[d]thiazole-amides highlight the role of the dimethylamino group in enhancing binding affinity .
Q. How do structural modifications (e.g., substituent variation) impact physicochemical properties and bioactivity?
- Methodology :
- Comparative SAR Studies : Replace phenoxyacetate with phenylacetate or halogenated analogs to assess solubility, logP, and membrane permeability. For example, fluorinated derivatives show enhanced metabolic stability .
- Thermal Analysis : Differential scanning calorimetry (DSC) evaluates melting points and polymorphic stability, critical for formulation .
Methodological Considerations
- Synthetic Challenges : Optimize regioselectivity during benzothiazole formation using catalysts like NaH or KCO .
- Data Reproducibility : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize batch-to-batch variability .
- Ethical Compliance : Adhere to EPA DSSTox guidelines for toxicity screening, particularly for analogs with halogen or nitro groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
